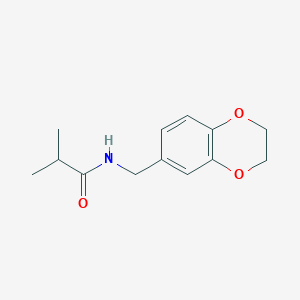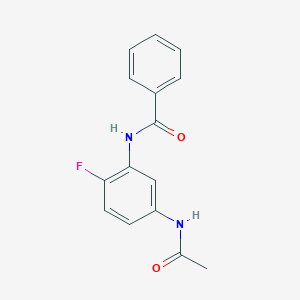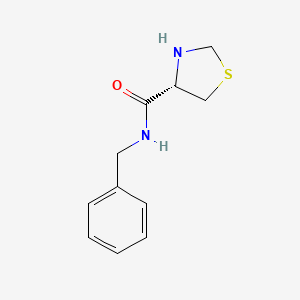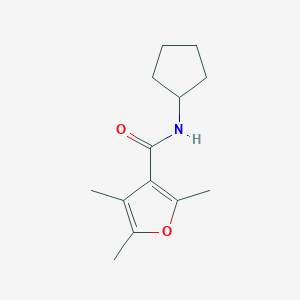
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide, also known as BMDM, is a chemical compound that has been studied for its potential use in scientific research. BMDM is a derivative of 3,4-methylenedioxyamphetamine (MDA), a psychoactive drug that has been used recreationally. However, BMDM is not intended for human consumption and is only used for research purposes.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium ion channels and other cellular processes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for various cellular processes.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from stress. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the receptor's function. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is that it is not very selective and can bind to other proteins in addition to the sigma-1 receptor. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide. One area of research is to further investigate its potential as a tool compound for studying the sigma-1 receptor. Another area of research is to investigate its potential as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects and may have potential as a treatment for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenylacetone oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been studied for its potential use as a tool compound in scientific research. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(15)14-8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDPEYIKCYKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)



![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)